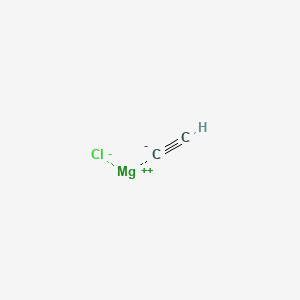

Ethynylmagnesium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C2HClMg |

|---|---|

Molecular Weight |

84.79 g/mol |

IUPAC Name |

magnesium;ethyne;chloride |

InChI |

InChI=1S/C2H.ClH.Mg/c1-2;;/h1H;1H;/q-1;;+2/p-1 |

InChI Key |

GWGVDNZFTPIGDY-UHFFFAOYSA-M |

SMILES |

C#[C-].[Mg+2].[Cl-] |

Canonical SMILES |

C#[C-].[Mg+2].[Cl-] |

Pictograms |

Flammable; Corrosive |

Origin of Product |

United States |

Foundational & Exploratory

Ethynylmagnesium Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical properties, structure, and synthetic applications of a key reagent in modern organic chemistry.

Ethynylmagnesium chloride, a prominent member of the Grignard reagent family, serves as a powerful tool in organic synthesis, enabling the introduction of the ethynyl (B1212043) group in a wide array of chemical transformations. Its utility is particularly pronounced in the construction of complex molecular architectures, making it an invaluable asset in the fields of medicinal chemistry and natural product synthesis. This technical guide provides a thorough examination of the fundamental chemical properties, structural characteristics, and key synthetic applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is typically handled as a solution, most commonly in tetrahydrofuran (B95107) (THF), due to its reactive nature. The following table summarizes its key physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₂HClMg | [1] |

| Linear Formula | HC≡CMgCl | [2] |

| Molecular Weight | 84.79 g/mol | [1] |

| Appearance | Clear brown to dark brown liquid (in THF solution) | [3] |

| Density (0.5 M in THF) | 0.921 g/mL at 25 °C | [2] |

| Flash Point | -17 °F (-27 °C) (closed cup) | [2] |

| Storage Temperature | 2-8 °C | [2] |

| Solubility | Soluble in ether and alkane solvents | [3] |

| Chemical Hazards | Highly flammable, reacts violently with water, may form explosive peroxides, causes burns. | [3] |

Structural Elucidation: The Schlenk Equilibrium and Solvation

The structure of Grignard reagents in solution is more complex than the simple "RMgX" formula suggests. This compound in tetrahydrofuran (THF) exists in a dynamic equilibrium known as the Schlenk equilibrium. This equilibrium involves the disproportionation of the alkylmagnesium halide into a dialkylmagnesium species and a magnesium dihalide.[4]

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the nature of the organic and halide components. In ethereal solvents like THF, the magnesium center is coordinated by solvent molecules, which play a crucial role in stabilizing the various species in solution. For this compound, the equilibrium can be represented as follows:

Caption: The Schlenk equilibrium for this compound in THF.

The magnesium atom in these species is typically tetracoordinate or hexacoordinate, with THF molecules occupying the remaining coordination sites. The actual structure in solution is likely a complex mixture of monomeric, dimeric, and potentially higher oligomeric species, where chloride and ethynyl groups can act as bridging ligands.

Experimental Protocol: Synthesis of this compound

The most common method for preparing this compound involves the reaction of a pre-formed Grignard reagent, such as butylmagnesium chloride, with an excess of acetylene (B1199291) gas in an anhydrous solvent like THF.[5]

Materials:

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Acetylene gas (purified)

-

Iodine crystal (as an initiator)

-

Dry ice/acetone bath

-

Schlenk line or equivalent inert atmosphere setup

Procedure:

-

Preparation of Butylmagnesium Chloride:

-

A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel is charged with magnesium turnings and a small crystal of iodine under a nitrogen atmosphere.

-

Anhydrous THF is added to cover the magnesium.

-

A solution of 1-chlorobutane in anhydrous THF is added dropwise from the dropping funnel. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing of the solvent.

-

The remainder of the 1-chlorobutane solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until all the magnesium has reacted.

-

-

Formation of this compound:

-

A separate, larger three-necked flask is charged with anhydrous THF and cooled to -5 °C using a dry ice/acetone bath.

-

Purified acetylene gas is bubbled through the cold THF for 30-60 minutes to create a saturated solution. A rapid flow of acetylene should be maintained throughout the addition of the Grignard reagent.[5]

-

The prepared warm solution of butylmagnesium chloride is then added dropwise to the stirred, acetylene-saturated THF solution. The temperature of the reaction mixture should be carefully maintained below 20 °C to prevent the disproportionation of the product to bis(chloromagnesium)acetylene.[5]

-

After the addition is complete, acetylene is bubbled through the mixture for an additional 30 minutes.

-

Workflow for the Synthesis of this compound:

Caption: Workflow for the two-step synthesis of this compound.

Reactivity and Synthetic Applications

This compound is a potent nucleophile and a strong base. Its primary application in organic synthesis is as a source of the ethynyl anion (HC≡C⁻), which readily participates in nucleophilic addition reactions with a variety of electrophiles.

Reaction with Carbonyl Compounds

One of the most fundamental and widely used reactions of this compound is its addition to aldehydes and ketones to form propargyl alcohols. The reaction proceeds via a nucleophilic attack of the acetylide carbon on the electrophilic carbonyl carbon.

General Mechanism:

Caption: General mechanism for the reaction of this compound with a carbonyl compound.

This reaction is crucial in the synthesis of many natural products and pharmaceuticals, where the resulting propargyl alcohol can be further functionalized. For example, it is a key step in the synthesis of steroids and vitamin A derivatives.[6]

Reaction with Epoxides

This compound also reacts with epoxides in a nucleophilic ring-opening reaction. This reaction proceeds via an SN2 mechanism, where the acetylide attacks one of the carbon atoms of the epoxide ring, leading to the formation of a β-alkynyl alcohol after acidic workup. The attack generally occurs at the less sterically hindered carbon atom of the epoxide.[7][8]

Other Synthetic Applications

Beyond these fundamental reactions, this compound is employed in a variety of other synthetic transformations, including:

-

Synthesis of Terminal Alkynes: Reaction with alkyl halides.

-

Synthesis of Silylacetylenes: Reaction with silyl (B83357) halides, such as trimethylsilyl (B98337) chloride, provides a protecting group for the terminal alkyne.[5]

-

Sonogashira Coupling Precursors: The ethynyl group can be further elaborated using palladium-catalyzed cross-coupling reactions.[2]

-

Synthesis of Conjugated Systems: Used in the preparation of precursors for 1,3-dienylphosphonates.[2]

Safety and Handling

This compound is a highly reactive and hazardous substance that requires careful handling in a controlled laboratory environment.

-

Flammability: It is highly flammable and should be kept away from sources of ignition.[3]

-

Reactivity with Water: It reacts violently with water and moisture, releasing flammable acetylene gas. All reactions must be carried out under strictly anhydrous conditions and under an inert atmosphere (e.g., nitrogen or argon).[3]

-

Peroxide Formation: Solutions in THF may form explosive peroxides upon prolonged storage and exposure to air.[3]

-

Corrosivity: It is corrosive and can cause severe skin and eye burns.[3]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

This compound remains a cornerstone reagent in synthetic organic chemistry. Its ability to act as a robust ethynyl anion synthon provides a reliable and versatile method for the formation of carbon-carbon bonds. A thorough understanding of its chemical properties, its complex structural nature in solution, and its reactivity profile is essential for its effective and safe utilization in the synthesis of complex molecules, including those with significant therapeutic potential. This guide provides the fundamental knowledge required for researchers and drug development professionals to harness the synthetic power of this important organometallic compound.

References

- 1. This compound | C2HClMg | CID 2734899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 乙炔基氯化镁 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. Ethylmagnesium Chloride | 2386-64-3 | TCI AMERICA [tcichemicals.com]

- 5. orgsyn.org [orgsyn.org]

- 6. JPS5728095A - Production of this compound - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide on the Physical Properties of Ethynylmagnesium Chloride Solution in THF

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of ethynylmagnesium chloride solutions in tetrahydrofuran (B95107) (THF). This compound is a crucial Grignard reagent in organic synthesis, valued for its role in forming carbon-carbon bonds through the introduction of an ethynyl (B1212043) group. A thorough understanding of its physical properties is paramount for safe handling, accurate experimental design, and successful scale-up in research and drug development.

Core Physical Properties

This compound in THF is typically commercially available as a 0.5 M solution.[1] The solution's properties are largely influenced by the solvent, THF, but the presence of the Grignard reagent significantly alters some of these characteristics.

Table 1: Quantitative Physical Properties of this compound Solution in THF

| Property | Value | Conditions | Notes |

| Concentration | 0.5 M | Standard | Commercially available concentration.[1] The concentration of Grignard reagents can be determined by titration. |

| Molecular Formula | C₂HMgCl | ||

| Molecular Weight | 84.79 g/mol | [2][3] | |

| Appearance | Liquid | Ambient | The color can vary from colorless to yellow, brown, or gray, depending on purity and age.[4] |

| Density | 0.921 g/mL | at 25 °C | [1] The density is slightly higher than that of pure THF (approx. 0.889 g/mL at 20 °C). For comparison, a 0.5 M solution of the analogous ethynylmagnesium bromide in THF has a density of 0.94 g/mL at 25 °C.[4][5][6][7] |

| Boiling Point | Not explicitly stated; likely close to THF's boiling point (66 °C) | Atmospheric Pressure | The boiling point of the solution will be elevated compared to pure THF due to the presence of the solute. Precise determination is challenging due to the reagent's reactivity. |

| Flash Point | -27 °C (-16.6 °F) (closed cup) | [1] This indicates the solution is highly flammable. | |

| Solubility | Highly soluble in THF | THF is the preferred solvent for the synthesis and stabilization of ethynylmagnesium halides.[4] It is insoluble and reacts violently with water and protic solvents.[4] | |

| Viscosity | No specific data available | The viscosity is expected to be higher than that of pure THF. The viscosity of Grignard solutions is a factor in their reaction kinetics. | |

| Storage Temperature | 2-8°C | [1] Refrigeration is recommended to maintain stability and quality.[8] |

Stability and Handling

This compound is a highly reactive and hazardous substance that requires careful handling under inert and anhydrous conditions.

-

Air and Moisture Sensitivity : The reagent reacts violently with water and is sensitive to air and light.[9] Exposure to moisture will quench the Grignard reagent, rendering it inactive.[10] All handling must be performed under a dry, inert atmosphere, such as nitrogen or argon, using Schlenk line or glovebox techniques.[10][11]

-

Peroxide Formation : Like its solvent THF, solutions of this compound can form explosive peroxides upon prolonged storage or exposure to air.[9][12] Containers should be dated upon opening and periodically tested for the presence of peroxides.[9][12]

-

Thermal Stability : While stable at recommended storage temperatures, thermal decomposition can lead to the release of irritating and flammable gases.[9][12] The solution is highly flammable and possesses a low flash point.[1][9]

-

Incompatible Materials : this compound is incompatible with acids and alcohols.[9]

Experimental Protocols for Property Determination

Due to the air- and moisture-sensitive nature of this compound, specialized techniques are required for the accurate determination of its physical properties.

-

Apparatus : A gas-tight syringe, a calibrated pycnometer, and an analytical balance. All glassware must be rigorously dried in an oven and cooled under an inert atmosphere.

-

Procedure :

-

Under an inert atmosphere (in a glovebox or using a Schlenk line), carefully transfer a precise volume of the this compound solution into the pre-weighed pycnometer using a gas-tight syringe.

-

Seal the pycnometer and re-weigh it on the analytical balance to determine the mass of the solution.

-

The density is calculated by dividing the mass of the solution by its volume.

-

Perform the measurement at a controlled temperature, typically 25 °C.

-

Given the reactivity of the Grignard reagent, a standard distillation is not advisable. A micro-reflux method under an inert atmosphere is a safer alternative to estimate the boiling point.

-

Apparatus : A small, two-necked round-bottom flask, a condenser, a thermometer, a heating mantle, and a nitrogen or argon source with a bubbler. All glassware must be flame-dried or oven-dried.

-

Procedure :

-

Assemble the apparatus under a positive pressure of inert gas.

-

Using a gas-tight syringe, transfer a small volume (e.g., 5-10 mL) of the this compound solution into the round-bottom flask.

-

Place the thermometer in the flask so that the bulb is above the liquid level but below the condenser inlet to measure the temperature of the vapor.

-

Gently heat the solution to a gentle reflux.

-

The temperature at which the vapor is consistently condensing and returning to the flask is recorded as the boiling point.

-

The molarity of Grignard reagents can be determined by titration. One common method involves titration against a known amount of iodine.

-

Reagents : Anhydrous THF, iodine (I₂), and a standard solution of sodium thiosulfate.

-

Procedure :

-

Under an inert atmosphere, a known volume of the this compound solution is reacted with an excess of a standard solution of iodine in anhydrous THF.

-

The unreacted iodine is then back-titrated with a standardized solution of sodium thiosulfate.

-

The amount of Grignard reagent is calculated based on the amount of iodine consumed.

-

Logical Relationships and Handling Workflow

The physical properties of this compound in THF dictate the necessary precautions and procedures for its safe and effective use. The following diagram illustrates the logical flow from understanding the properties to implementing appropriate handling protocols.

Caption: Logical workflow from physical properties to safety outcomes.

This guide provides a foundational understanding of the physical properties of this compound in THF. For any specific application, it is crucial to consult the most recent Safety Data Sheet (SDS) and relevant literature. All experimental work with this reagent should be conducted by trained personnel in a controlled laboratory environment with appropriate safety measures in place.

References

- 1. Buy Ethynylmagnesium Bromide | 4301-14-8 [smolecule.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 7. Ethynylmagnesium bromide 0.5M tetrahydrofuran 4301-14-8 [sigmaaldrich.com]

- 8. chemtips.wordpress.com [chemtips.wordpress.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. Reddit - The heart of the internet [reddit.com]

- 12. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to Ethynylmagnesium Chloride (CAS 65032-27-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethynylmagnesium chloride, a potent organometallic compound, serves as a cornerstone in synthetic organic chemistry. As a Grignard reagent, it provides a highly nucleophilic ethynyl (B1212043) anion, enabling the formation of crucial carbon-carbon bonds. This guide offers a comprehensive overview of its chemical and physical properties, detailed safety and handling protocols, and a thorough exploration of its synthetic applications, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. This document consolidates key experimental procedures, quantitative data, and reaction workflows to serve as a practical resource for laboratory professionals.

Chemical and Physical Properties

This compound (CH≡CMgCl) is an organomagnesium halide predominantly utilized as a solution in an ethereal solvent, typically tetrahydrofuran (B95107) (THF). Due to its high reactivity, it is not isolated as a pure solid and is generated in situ or sourced as a commercial solution.[1][2] The THF in the solution acts as a stabilizing ligand, coordinating with the magnesium center.[1][2]

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound, primarily in its commercially available 0.5 M solution in THF.

| Property | Value | Source(s) |

| CAS Number | 65032-27-1 | |

| Molecular Formula | C₂HClMg | [3] |

| Molecular Weight | 84.79 g/mol | [3] |

| Appearance | Liquid solution, yellow to dark brown | |

| Concentration | Typically 0.5 M in THF | |

| Density | ~0.921 g/mL at 25 °C (for 0.5 M solution in THF) | |

| Flash Point | -27 °C (-16.6 °F) - closed cup (for 0.5 M solution in THF) | |

| Storage Temperature | 2-8°C |

Safety and Handling

This compound is a hazardous substance that requires strict safety protocols. It is highly flammable, corrosive, and reacts violently with water.

-

Flammability: The solution is highly flammable with a very low flash point. All operations must be conducted away from ignition sources in a well-ventilated fume hood.

-

Reactivity: It reacts violently with water and protic solvents, releasing flammable acetylene (B1199291) gas. It is also sensitive to air and moisture. All glassware must be thoroughly dried, and reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).[2][4]

-

Health Hazards: It can cause severe skin burns and eye damage. Inhalation may lead to respiratory irritation. It is also suspected of causing cancer and reproductive harm.

-

Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety goggles, face shields, and chemically resistant gloves, must be worn at all times.

Synthesis and Mechanism

This compound is typically prepared by the reaction of a suitable Grignard reagent, such as butylmagnesium chloride or methylmagnesium chloride, with an excess of acetylene gas in an anhydrous solvent like THF.[4][5] The acidic proton of acetylene (pKa ≈ 25) is readily deprotonated by the stronger alkyl Grignard base.[4]

The use of butylmagnesium chloride is often recommended due to its higher solubility in THF compared to other alkylmagnesium halides.[2] Maintaining a low reaction temperature (below 20 °C) and an excess of acetylene is crucial to prevent the formation of the bis(chloromagnesium)acetylene byproduct through disproportionation.[2][6]

Synthesis Workflow

The following diagram illustrates the general workflow for the laboratory-scale synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Preparation of this compound from Butylmagnesium Chloride

This protocol is adapted from established procedures in Organic Syntheses and Thieme's Science of Synthesis.[4]

-

Apparatus: A dry, three-necked, round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a pressure-equalizing dropping funnel is assembled under a positive pressure of dry nitrogen or argon.

-

Acetylene Saturation: The flask is charged with anhydrous THF (500 mL). Acetylene gas is bubbled through the THF for 30-60 minutes at a rate of approximately 20 L/h to create a saturated solution.

-

Cooling: The flask is cooled to -5 °C using a suitable cooling bath (e.g., ice-salt). The bubbling of acetylene is continued.

-

Grignard Addition: A solution of butylmagnesium chloride (1.65 mol in 550 mL of THF) is added dropwise to the stirred, acetylene-saturated THF. The rate of addition is controlled to maintain the internal temperature below 20 °C.

-

Completion: After the addition is complete, acetylene is bubbled through the mixture for an additional 30 minutes.

-

Inerting: The acetylene supply is disconnected and replaced with a dry, inert gas. The resulting solution of this compound is now ready for use.

General Protocol for Reaction with Carbonyl Compounds

-

Setup: The freshly prepared solution of this compound is maintained under an inert atmosphere and cooled in an ice bath.

-

Substrate Addition: A solution of the aldehyde or ketone (1 equivalent) in anhydrous THF is added dropwise to the stirred Grignard reagent.

-

Reaction: The reaction mixture is stirred at low temperature and then allowed to warm to room temperature to ensure completion. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Workup: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude propargyl alcohol product is purified by column chromatography or distillation.

Applications in Synthesis

This compound is a versatile reagent for introducing the ethynyl group into a wide range of molecules. Its applications are particularly notable in the synthesis of precursors for pharmaceuticals and functional materials.

Synthesis of Propargyl Alcohols

The addition of this compound to aldehydes and ketones is a classic and reliable method for the synthesis of secondary and tertiary propargyl alcohols, respectively.[4] These products are valuable intermediates in organic synthesis.

Caption: General pathway for the synthesis of propargyl alcohols.

Key Applications in Multi-step Syntheses

This compound has been employed in crucial steps for the synthesis of more complex molecules:

-

1-Ethynyldeoxyribose Derivatives: It is used to synthesize these derivatives, which are precursors for acetylene-extended C-nucleosides via Sonogashira coupling. This is highly relevant in the development of modified oligonucleotides for therapeutic and diagnostic applications.

-

Substituted Naphthostyrils: A key step in a novel and convenient synthesis of substituted naphthostyrils involves the use of this compound.[7] Naphthostyril derivatives are important in the dye industry and as fluorescent probes.

-

1,3-Dienylphosphonates: The reagent is used to prepare propargylic ester precursors, which are then converted to 1,3-dienylphosphonates through a palladium-catalyzed substitution.[8] These compounds have applications in medicinal chemistry and materials science.

Quantitative Yields for Selected Reactions

While specific yields are highly substrate-dependent, the following table provides an overview of reported yields for representative transformations. Note that some data for the closely related ethynylmagnesium bromide are included for comparative context.

| Reaction Type | Substrate | Product | Yield (%) | Source(s) |

| Silylation | Chlorotrimethylsilane | Ethynyltrimethylsilane | Good | [4] |

| Addition to Aldehyde | Cinnamaldehyde | 1-Phenylpent-1-en-4-yn-3-ol | 58-69 (with bromide) | [4] |

| Synthesis of 1,3-Dienylphosphonates | Various propargylic esters | Various 1,3-dienylphosphonates | Modest to Good | [8] |

Spectroscopic Data of Reaction Products

As this compound is used in solution, its direct spectroscopic characterization is not routinely performed in a standard laboratory setting. However, the characterization of its reaction products is essential. For instance, the product of its reaction with chlorotrimethylsilane, trimethylsilylacetylene, exhibits characteristic spectroscopic signals.[6]

-

¹H NMR (CDCl₃): δ 2.36 (s, 1H, ≡C-H), 0.18 (s, 9H, Si(CH₃)₃)

-

IR (CCl₄) cm⁻¹: 3280 (s, ≡C-H stretch), 2050 (s, C≡C stretch)

Similar characteristic peaks would be expected for other terminal alkynes formed using this reagent. The propargyl alcohol products would additionally show a broad OH stretch in the IR spectrum (around 3300-3500 cm⁻¹) and corresponding alcohol proton signals in the ¹H NMR spectrum.

Conclusion

This compound is an indispensable tool for the introduction of the ethynyl moiety in organic synthesis. Its high reactivity, coupled with well-established protocols for its preparation and use, makes it a reliable choice for constructing complex molecules. While its hazardous nature demands rigorous safety precautions, its utility in the synthesis of key intermediates for drug discovery and materials science is undisputed. This guide provides the foundational knowledge and practical protocols necessary for the safe and effective use of this compound in a research and development setting.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsm.com [ijpsm.com]

- 3. This compound | C2HClMg | CID 2734899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. JPS5728095A - Production of this compound - Google Patents [patents.google.com]

- 6. orgsyn.org [orgsyn.org]

- 7. 乙炔基氯化镁 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 8. asym.dicp.ac.cn [asym.dicp.ac.cn]

Ethynylmagnesium Chloride: A Comprehensive Technical Guide for Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethynylmagnesium chloride (C₂HClMg), a potent Grignard reagent, serves as a cornerstone in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds. Its utility in introducing the ethynyl (B1212043) group makes it an invaluable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the molecular properties, synthesis, and key applications of this compound, with a focus on experimental protocols and reaction mechanisms relevant to drug discovery and development.

Molecular Properties and Specifications

This compound is an organometallic compound characterized by a magnesium-carbon bond, rendering the ethynyl group strongly nucleophilic. Key quantitative data for this reagent are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂HClMg | [1][2] |

| Molecular Weight | 84.79 g/mol | [1][3][4] |

| Appearance | Typically used as a solution in an ether solvent (e.g., THF) | [3] |

| Density (of 0.5 M solution in THF) | 0.921 g/mL at 25 °C | [2][5] |

Synthesis of this compound

The preparation of this compound is typically achieved through the reaction of a more basic Grignard reagent, such as an alkylmagnesium halide, with acetylene (B1199291). The acidic proton of acetylene is readily abstracted by the alkylmagnesium halide, resulting in the formation of the desired this compound.

General Reaction Scheme

The overall chemical transformation can be represented as follows:

R-MgX + H-C≡C-H → H-C≡C-MgCl + R-H (where R = alkyl group, X = Cl or Br)

Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures.[4][6]

Materials:

-

Magnesium turnings

-

1-Chlorobutane (B31608) (or other suitable alkyl halide)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Acetylene gas, purified

-

Iodine (crystal, as initiator)

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

Preparation of Butylmagnesium Chloride:

-

A dry, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Magnesium turnings (1.2 equivalents) and anhydrous THF are added to the flask.

-

A crystal of iodine is added to initiate the reaction.

-

A solution of 1-chlorobutane (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel. The reaction is typically initiated by gentle warming and then maintained at reflux until the magnesium is consumed.

-

-

Formation of this compound:

-

A separate dry, three-necked flask is charged with anhydrous THF and cooled to approximately 0 °C in an ice bath.

-

Purified acetylene gas is bubbled through the THF to create a saturated solution.

-

The freshly prepared butylmagnesium chloride solution is then added dropwise to the acetylene-saturated THF while maintaining the temperature below 20 °C.[4] A continuous flow of acetylene is maintained throughout the addition.

-

After the addition is complete, acetylene is bubbled for an additional 30 minutes to ensure complete reaction.

-

The resulting solution of this compound is then ready for use in subsequent reactions.

-

Key Applications in Organic Synthesis

This compound is a versatile reagent primarily utilized for the introduction of an ethynyl moiety into a target molecule. Its applications are extensive in the synthesis of pharmaceuticals, natural products, and advanced materials.

Nucleophilic Addition to Carbonyl Compounds

A principal application of this compound is its reaction with aldehydes and ketones to form propargyl alcohols. This reaction is fundamental in building molecular complexity.

General Reaction:

R₁C(=O)R₂ + H-C≡C-MgCl → R₁R₂C(OMgCl)C≡CH → (after acidic workup) → R₁R₂C(OH)C≡CH

-

Reaction with Aldehydes: Yields secondary propargyl alcohols.

-

Reaction with Ketones: Yields tertiary propargyl alcohols.

This transformation is a key step in the synthesis of many pharmaceutical intermediates.

Synthesis of Terminal Alkynes and Derivatives

This compound serves as a direct precursor for the synthesis of various terminal and internal alkynes through coupling reactions. For instance, it can be used in Sonogashira coupling reactions after conversion to a more suitable derivative.[7]

Visualizing the Synthetic Pathway

The following diagrams illustrate the logical workflow for the synthesis and a common application of this compound.

Caption: Synthesis and Reaction Workflow of this compound.

Caption: Experimental Workflow for this compound Synthesis.

Conclusion

This compound remains a reagent of high importance for the construction of complex molecular architectures. Its reliable preparation and predictable reactivity make it an essential component of the synthetic chemist's toolbox, particularly within the pharmaceutical industry. A thorough understanding of its properties and handling is crucial for its effective and safe utilization in the laboratory.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. JPS5728095A - Production of this compound - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. orgsyn.org [orgsyn.org]

- 5. エチニルマグネシウムクロリド 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. This compound | 65032-27-1 [chemicalbook.com]

Spectroscopic Characterization of Ethynylmagnesium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethynylmagnesium chloride (HC≡CMgCl) is a versatile and highly reactive Grignard reagent, pivotal in the introduction of the ethynyl (B1212043) group in the synthesis of a wide array of organic compounds, including pharmaceuticals and complex molecular architectures. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and mechanistic studies. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of this compound, alongside detailed experimental protocols for data acquisition and a visualization of its synthesis pathway.

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and the closely related ethynylmagnesium bromide. These values are indicative and may vary based on solvent, concentration, and temperature.

1H NMR Data

| Compound | Solvent | Chemical Shift (δ) of ≡C-H (ppm) |

| This compound (Expected) | THF-d8 | ~2.0 - 2.5 |

| Ethynylmagnesium Bromide (Reported) | THF | ~2.0 - 2.1 |

13C NMR Data

| Compound | Solvent | Chemical Shift (δ) of H-C≡ (ppm) | Chemical Shift (δ) of ≡C-Mg (ppm) |

| This compound (Expected) | THF-d8 | ~70 - 80 | ~100 - 110 |

IR Absorption Data

| Compound | Vibrational Mode | Wavenumber (cm-1) |

| This compound (Expected) | ≡C-H stretch | ~3300 |

| C≡C stretch | ~2100 - 2200 | |

| Ethynylmagnesium Bromide (Reported) | ≡C-H stretch | ~3324 |

| C≡C stretch | ~2126 |

Experimental Protocols

The acquisition of high-quality spectroscopic data for this compound requires meticulous handling due to its high reactivity and sensitivity to air and moisture.

General Handling and Sample Preparation

All manipulations of this compound solutions should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. All glassware must be rigorously dried in an oven and cooled under an inert atmosphere prior to use. Anhydrous solvents are essential for sample preparation.

NMR Spectroscopy

-

Sample Preparation: In a glovebox or under a positive pressure of inert gas, a solution of this compound in an appropriate anhydrous deuterated solvent (e.g., THF-d8) is prepared. The solution is then transferred to a dry NMR tube, which is subsequently sealed with a septum or a specialized cap.

-

Data Acquisition:

-

1H NMR: A standard one-pulse experiment is typically sufficient. The spectral window should be wide enough to include the alkynyl proton region.

-

13C NMR: A proton-decoupled 13C NMR experiment is recommended to obtain singlets for each carbon environment, simplifying the spectrum. Due to the low natural abundance of 13C and potential long relaxation times, a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

IR Spectroscopy

-

Sample Preparation (Solution): A solution of this compound in a dry, IR-transparent solvent (e.g., anhydrous THF) is prepared under an inert atmosphere. The solution is then injected into a sealed liquid transmission cell with windows transparent in the mid-IR range (e.g., NaCl or KBr plates).

-

Data Acquisition (Attenuated Total Reflectance - ATR): For in-situ reaction monitoring, an ATR-FTIR probe can be directly inserted into the reaction vessel. This requires a probe that is compatible with the reaction conditions and does not react with the Grignard reagent.

-

Data Processing: A background spectrum of the solvent should be acquired and subtracted from the sample spectrum to isolate the absorption bands of the analyte.

Synthesis of this compound

This compound is typically synthesized by the reaction of a suitable Grignard reagent, such as ethylmagnesium bromide, with an excess of acetylene (B1199291) gas in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

Caption: Synthesis of this compound.

Reaction Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the preparation and spectroscopic analysis of this compound.

Ethynylmagnesium Chloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Ethynylmagnesium chloride, a valuable and highly reactive Grignard reagent, is a cornerstone in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds for the synthesis of complex organic molecules. Its utility in the pharmaceutical and materials science industries necessitates a thorough understanding of its stability and the requisite conditions for its safe storage and handling. This guide provides an in-depth overview of the factors influencing the stability of this compound, recommended storage protocols, and detailed experimental procedures for its synthesis and analysis.

Stability of this compound

The stability of this compound is paramount for its effective use in synthesis. Like other Grignard reagents, it is highly sensitive to atmospheric moisture and oxygen. However, a key challenge specific to ethynylmagnesium halides is their propensity to undergo disproportionation.

Key Factors Influencing Stability:

-

Temperature: Temperature is a critical factor in the stability of this compound. Elevated temperatures can lead to rapid disproportionation, a reaction where two molecules of the mono-alkynyl Grignard reagent are converted into one molecule of bis(magnesium chloride)acetylene and one molecule of acetylene (B1199291). This process is irreversible and results in a loss of the desired reagent. It is crucial to maintain low temperatures during both synthesis and storage to minimize this decomposition pathway.[1]

-

Atmosphere: Exposure to air and moisture is detrimental to this compound. Water will readily protonate the Grignard reagent, quenching it to form acetylene and magnesium hydroxychloride. Oxygen can also degrade the reagent through oxidative processes. Therefore, all handling and storage must be conducted under a dry, inert atmosphere, such as nitrogen or argon.

-

Solvent: The choice of solvent plays a significant role in the stability and solubility of this compound. Tetrahydrofuran (THF) is the preferred solvent for both the preparation and storage of this reagent.[2] THF effectively solvates the magnesium center, forming a stable complex that helps to prevent precipitation and decomposition.[2] While diethyl ether can also be used, it is generally less effective at stabilizing the reagent and has lower acetylene solubility, which can lead to lower yields during synthesis.[2] The use of butylmagnesium chloride as a precursor for the synthesis is also recommended due to its higher solubility in THF compared to ethylmagnesium bromide.[1]

-

Light: While not as critical as temperature and atmosphere, prolonged exposure to light can potentially contribute to the degradation of Grignard reagents. It is good practice to store solutions in amber or opaque containers to minimize light exposure.

Quantitative Stability Data

| Parameter | Condition | Recommendation/Observation |

| Shelf Life | 0.6M solution in THF/toluene, stored under an inert atmosphere. | 12 months.[3] |

| Storage Temp. | Commercial 0.5M solution in THF. | 2-8°C.[4] |

| Synthesis Temp. | Preparation from an alkylmagnesium chloride and acetylene in THF. | Maintain the reaction temperature at or below 20°C to prevent rapid disproportionation. A temperature range of 10–15°C is optimal for its formation.[1] |

Storage and Handling Protocols

Proper storage and handling are critical to maintain the integrity and reactivity of this compound solutions.

Recommended Storage Conditions:

-

Atmosphere: Store under a positive pressure of a dry, inert gas such as nitrogen or argon.

-

Temperature: Refrigerate at 2-8°C.[4] Avoid freezing, as this can cause the reagent to precipitate out of solution.

-

Container: Use a tightly sealed, dry glass container, such as a Schlenk flask or a septum-sealed bottle.

-

Solvent: Solutions are typically stored in THF or a mixture of THF and toluene.

Handling Procedures:

-

All transfers should be performed using standard air-free techniques, such as a Schlenk line or a glovebox.

-

Use dry, oven- or flame-dried glassware.

-

Employ gas-tight syringes or cannulas for transferring the solution.

-

It is highly recommended to titrate the solution periodically to determine its exact concentration before use, especially after prolonged storage.

Experimental Protocols

A. Synthesis of this compound

This protocol is adapted from established procedures and emphasizes temperature control to minimize disproportionation.[1]

Materials:

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Acetylene gas, purified

-

Iodine (crystal)

-

Dry ice/acetone bath

Procedure:

-

Preparation of Butylmagnesium Chloride:

-

Set up a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Charge the flask with magnesium turnings and a small crystal of iodine in anhydrous THF.

-

Slowly add a solution of 1-chlorobutane in anhydrous THF to the stirred suspension. The reaction is exothermic and should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to stir and heat at reflux until all the magnesium has been consumed.

-

-

Preparation of this compound:

-

In a separate dry, three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a dropping funnel, saturate anhydrous THF with purified acetylene gas for 30-60 minutes.

-

Cool the acetylene-saturated THF to -5°C using a dry ice-acetone bath.

-

While maintaining a rapid flow of acetylene, add the prepared butylmagnesium chloride solution dropwise to the stirred THF solution. The temperature should be carefully maintained below 20°C, ideally between 10-15°C, throughout the addition.[1]

-

After the addition is complete, continue to bubble acetylene through the solution for an additional 30 minutes.

-

The resulting solution of this compound is ready for use or storage.

-

B. Titration of this compound (Knochel Titration)

This method provides a reliable way to determine the concentration of the this compound solution.[5][6]

Materials:

-

Iodine (I₂)

-

Anhydrous Lithium Chloride (LiCl)

-

Anhydrous Tetrahydrofuran (THF)

-

This compound solution to be titrated

-

Dry glassware (vial, syringe)

Procedure:

-

Preparation of the Titration Solution:

-

In a flame-dried vial under an argon atmosphere, accurately weigh a known amount of iodine (e.g., 254 mg, 1 mmol).

-

Add a saturated solution of anhydrous LiCl in THF (approximately 0.5 M) to dissolve the iodine completely, forming a brown solution.

-

-

Titration:

-

Cool the iodine solution to 0°C in an ice bath.

-

Using a calibrated gas-tight syringe, slowly add the this compound solution dropwise to the stirred iodine solution.

-

The endpoint is reached when the brown color of the iodine disappears, and the solution becomes colorless or pale yellow.

-

Record the volume of the Grignard reagent added.

-

-

Calculation:

-

The molarity of the this compound solution can be calculated using the following formula: Molarity (M) = (moles of I₂) / (Volume of Grignard solution in L)

-

Visualization of Stability Factors

The following diagram illustrates the key factors that influence the stability of this compound.

Caption: Factors affecting this compound stability.

References

An In-depth Technical Guide to the Safe Handling of Ethynylmagnesium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for ethynylmagnesium chloride, a highly reactive and flammable organometallic reagent. Due to its hazardous nature, strict adherence to established safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This document outlines the physical and chemical properties, toxicological data, safe handling and storage procedures, emergency response, and detailed experimental protocols for the synthesis and use of this compound.

Properties and Hazards

This compound is a Grignard reagent valued in organic synthesis for the introduction of an ethynyl (B1212043) group. It is typically supplied as a solution in an etheral solvent, most commonly tetrahydrofuran (B95107) (THF). The inherent reactivity that makes it a useful synthetic tool also contributes to its significant hazards.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and its common solvent, THF, is presented in Table 1.

| Property | Value | Source |

| This compound | ||

| Chemical Formula | C₂HClMg | [1] |

| Molecular Weight | 84.79 g/mol | [1] |

| Appearance | Typically a solution in THF, can be a colorless solid | [2] |

| Density (of 0.5 M solution in THF) | 0.921 g/mL at 25 °C | |

| Tetrahydrofuran (THF) - Solvent | ||

| Flash Point | -14 °C (6.8 °F) | [3] |

| Boiling Point | 66 °C (151 °F) | [3] |

Table 1: Physical and Chemical Properties

Toxicological Data

| Substance | Route | Species | Value | Source |

| This compound solution in THF/toluene (0.5M) | Oral | - | ATE = 300 - 2000 mg/kg | [4] |

| Dermal | - | ATE > 2000 mg/kg | [4] | |

| Tetrahydrofuran (THF) | Oral | Rat | LD50 = 1650 mg/kg | [4][6] |

| Dermal | Rabbit | LD50 > 2000 mg/kg | [4][6] | |

| Inhalation | Rat | LC50 = 53.9 mg/L (4 h) | [4][6] | |

| Toluene | Oral | Rat | LD50 > 5000 mg/kg | [4] |

| Dermal | Rabbit | LD50 = 12000 mg/kg | [4] | |

| Inhalation | Rat | LC50 = 26700 ppm (1 h) | [4] |

Table 2: Toxicological Data for this compound Solutions and Solvents *ATE: Acute Toxicity Estimate

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. The primary hazards are summarized in Table 3.

| Hazard Class | GHS Classification | Key Phrase |

| Flammable Liquids | Category 2 | Highly flammable liquid and vapor |

| Substances which in contact with water emit flammable gases | Category 1 | In contact with water releases flammable gases which may ignite spontaneously |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |

| Specific target organ toxicity — single exposure | Category 3 | May cause respiratory irritation; May cause drowsiness or dizziness |

| Carcinogenicity | Category 2 | Suspected of causing cancer |

Table 3: Hazard Classification of this compound [1][4]

Safe Handling and Storage

Due to its reactivity with water and air, as well as its flammability, this compound must be handled with extreme care in a controlled laboratory environment.

Personal Protective Equipment (PPE)

When working with this compound, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Flame-retardant and chemical-resistant gloves (e.g., neoprene or butyl rubber).

-

Body Protection: A flame-retardant laboratory coat.

-

Respiratory Protection: In case of inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Engineering Controls

-

Fume Hood: All manipulations of this compound must be performed in a certified chemical fume hood.

-

Inert Atmosphere: Reactions involving this compound should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.[6]

-

Ventilation: Adequate ventilation is crucial to prevent the accumulation of flammable vapors.

Storage Requirements

-

Inert Atmosphere: Store in a tightly sealed container under a positive pressure of an inert gas (nitrogen or argon).[6]

-

Temperature: Store in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames. Recommended storage temperature is typically 2-8°C.

-

Incompatible Materials: Keep away from water, acids, alcohols, and oxidizing agents.[4][6]

-

Peroxide Formation: this compound is often supplied in THF, which can form explosive peroxides upon exposure to air and light. Containers should be dated upon opening and periodically tested for the presence of peroxides.[4][6]

Experimental Protocols

The following are generalized protocols for the preparation and use of this compound. These should be adapted and optimized for specific experimental conditions and scales. A thorough risk assessment must be conducted before carrying out any new procedure.

Preparation of this compound

This protocol describes the in situ preparation of this compound from an alkylmagnesium chloride and acetylene (B1199291).

Materials:

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Acetylene gas

-

Iodine crystal (as initiator)

-

Anhydrous reaction flask with a stirrer, condenser, dropping funnel, and gas inlet/outlet

Procedure:

-

Preparation of Butylmagnesium Chloride:

-

Under an inert atmosphere, add magnesium turnings and a crystal of iodine to a flame-dried flask containing anhydrous THF.

-

Slowly add a solution of 1-chlorobutane in anhydrous THF to the stirred suspension. The reaction is initiated by gentle heating and is maintained at reflux by the rate of addition.

-

After the addition is complete, continue to stir the mixture at reflux until all the magnesium has reacted.

-

-

Formation of this compound:

-

In a separate flame-dried flask, saturate anhydrous THF with acetylene gas by bubbling it through the solvent for at least 30 minutes.

-

Cool the acetylene-saturated THF to 0-5°C in an ice bath.

-

Slowly add the freshly prepared butylmagnesium chloride solution to the cold, stirred THF/acetylene mixture. Maintain a slow stream of acetylene throughout the addition.

-

After the addition is complete, continue to bubble acetylene through the solution for an additional 30 minutes to ensure complete reaction. The resulting solution of this compound is ready for use.

-

Ethynylation of a Carbonyl Compound

This protocol outlines a general procedure for the reaction of this compound with an aldehyde or ketone.

Materials:

-

This compound solution (prepared as above or commercially sourced)

-

Aldehyde or ketone

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution (for quenching)

-

Anhydrous reaction flask with a stirrer, dropping funnel, and inert gas inlet

Procedure:

-

Reaction Setup:

-

Under an inert atmosphere, add a solution of the carbonyl compound in anhydrous THF to a flame-dried flask.

-

Cool the solution to 0°C in an ice bath.

-

-

Addition of Grignard Reagent:

-

Slowly add the this compound solution to the stirred solution of the carbonyl compound via a dropping funnel.

-

Monitor the reaction by thin-layer chromatography (TLC) or another suitable analytical method.

-

After the addition is complete, allow the reaction to stir at 0°C or room temperature until the starting material is consumed.

-

-

Workup (Quenching):

-

Cool the reaction mixture back to 0°C.

-

Slowly and carefully add saturated aqueous ammonium chloride solution to quench the excess Grignard reagent and the magnesium alkoxide intermediate. This is an exothermic process and should be done with caution.[7]

-

Allow the mixture to warm to room temperature.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by an appropriate method, such as column chromatography or distillation.

-

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency involving this compound.

Spills

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: For a small spill, cover with a dry, inert absorbent material such as sand or vermiculite. Do not use water or combustible materials.

-

Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.

-

Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water, ensuring all residues are collected for proper disposal.

Fire

-

Extinguishing Media: Use a Class D fire extinguisher (for flammable metals) or dry chemical powder. DO NOT USE WATER, FOAM, OR CARBON DIOXIDE , as these will react violently with the Grignard reagent.[3]

-

Firefighter Response: If the fire is large or cannot be controlled, evacuate the area and call emergency services. Inform them of the nature of the chemical involved.

First Aid

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

-

Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Quenching: Unused or excess this compound must be quenched before disposal. This can be done by slowly adding the Grignard solution to a stirred, cooled solution of a proton source, such as isopropanol, followed by the cautious addition of water.[7] The resulting mixture should then be neutralized.

-

Disposal: The quenched and neutralized waste should be placed in a properly labeled hazardous waste container for disposal by a licensed waste disposal company.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships for the safe handling of this compound.

Caption: Workflow for the safe handling and use of this compound.

Caption: Emergency response procedures for this compound incidents.

References

An In-depth Technical Guide to Key Reactions Involving Ethynylmagnesium Chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethynylmagnesium chloride, a Grignard reagent derived from acetylene (B1199291), is a powerful and versatile tool in organic synthesis. Its utility lies in its ability to introduce the ethynyl (B1212043) group, a fundamental building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the core reactions involving this compound, including its preparation, alkynylation of carbonyl compounds, conjugate addition to α,β-unsaturated systems, and reactions with epoxides and imines. Detailed experimental protocols, quantitative data, and reaction pathway diagrams are presented to facilitate its application in research and development, particularly in the context of drug discovery and materials science.

Preparation of this compound

The preparation of this compound is typically achieved through the reaction of a Grignard reagent, such as an alkylmagnesium chloride, with an excess of acetylene gas in an ethereal solvent like tetrahydrofuran (B95107) (THF). The use of butylmagnesium chloride is often recommended over ethylmagnesium bromide due to its better solubility in THF.[1] The reaction is exothermic and requires careful temperature control to prevent the disproportionation of the desired product into bis(chloromagnesium)acetylene and acetylene.[2]

A common procedure involves saturating dry THF with acetylene gas and then slowly adding a solution of a pre-formed Grignard reagent, such as butylmagnesium chloride, while maintaining the temperature below 20 °C.[2] An alternative method involves bubbling acetylene gas into a solution of methylmagnesium chloride.[3]

Experimental Protocol: Preparation of this compound from Butylmagnesium Chloride and Acetylene [2]

-

Preparation of Butylmagnesium Chloride: In a dry, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place magnesium turnings (1.65 g-atom). Add dry THF (150 mL) and a crystal of iodine. Heat the mixture to reflux and add a small portion of 1-chlorobutane (B31608) (1.65 mol) from the dropping funnel. After the reaction initiates, add more dry THF (400 mL) and then add the remaining 1-chlorobutane dropwise to maintain a gentle reflux. After the addition is complete, continue stirring and refluxing until all the magnesium is consumed.

-

Formation of this compound: In a separate dry, three-necked, round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube, and a dropping funnel, add dry THF (500 mL). Saturate the THF with acetylene gas by bubbling it through the solvent for 30-60 minutes. Cool the flask to -5 °C in a dry ice/acetone bath while continuing to bubble acetylene. Add the prepared warm solution of butylmagnesium chloride dropwise to the stirred, acetylene-saturated THF at a rate that maintains the internal temperature below 20 °C. After the addition is complete, continue bubbling acetylene for another 30 minutes. The resulting solution of this compound is ready for use.

Caption: Preparation of this compound.

Key Reactions of this compound

Alkynylation of Carbonyl Compounds

One of the most fundamental and widely used reactions of this compound is its addition to the carbonyl group of aldehydes and ketones, a process known as alkynylation or ethynylation.[4] This reaction leads to the formation of propargyl alcohols, which are versatile intermediates in organic synthesis. The reaction typically proceeds with high yields and is a reliable method for carbon-carbon bond formation.

Reaction with Aldehydes and Ketones:

This compound adds to aldehydes to produce secondary propargyl alcohols and to ketones to yield tertiary propargyl alcohols. The reaction is generally carried out by adding the aldehyde or ketone to the solution of pre-formed this compound at low temperatures, followed by quenching with an acidic aqueous solution.

Table 1: Alkynylation of Aldehydes and Ketones with this compound

| Entry | Carbonyl Compound | Product | Yield (%) | Reference |

| 1 | Cinnamaldehyde | 1-Phenylpent-1-en-4-yn-3-ol | 58-69 | [1] |

| 2 | Benzaldehyde | 1-Phenylprop-2-yn-1-ol | ~90 | General observation |

| 3 | Cyclohexanone (B45756) | 1-Ethynylcyclohexan-1-ol | >95 | General observation |

Experimental Protocol: Synthesis of 1-Ethynylcyclohexan-1-ol

-

To a stirred solution of this compound (prepared as described in section 1) in THF at 0 °C, add a solution of cyclohexanone (1.0 equivalent) in dry THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 1-ethynylcyclohexan-1-ol.

Caption: Reaction pathway for the alkynylation of carbonyls.

Conjugate Addition Reactions

While Grignard reagents typically favor 1,2-addition to α,β-unsaturated carbonyl compounds, the presence of a copper catalyst can promote 1,4-addition (conjugate addition). This allows for the introduction of the ethynyl group at the β-position of the carbonyl compound. This reaction is a powerful tool for the synthesis of γ,δ-alkynyl ketones and esters.

Table 2: Copper-Catalyzed Conjugate Addition

| Entry | α,β-Unsaturated Compound | Catalyst | Product | Yield (%) | Reference |

| 1 | Cyclohexenone | CuCl (cat.) | 3-Ethynylcyclohexanone | High | General observation |

| 2 | Chalcone | CuCN·2LiCl (cat.) | 1,3-Diphenyl-4-pentyn-1-one | Good |

Experimental Protocol: Copper-Catalyzed Conjugate Addition to Cyclohexenone

-

In a dry flask under a nitrogen atmosphere, prepare a solution of the copper catalyst (e.g., 5 mol% CuCl) in dry THF.

-

Cool the solution to -78 °C and add the solution of this compound dropwise.

-

Stir the mixture for 15 minutes, then add a solution of cyclohexenone (1.0 equivalent) in dry THF dropwise.

-

Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Reaction with Epoxides

This compound reacts with epoxides in a nucleophilic ring-opening reaction. This reaction follows an SN2 mechanism, with the nucleophilic attack occurring at the less sterically hindered carbon of the epoxide ring. The product is a β-hydroxyalkyne. This reaction is a valuable method for the synthesis of homopropargyl alcohols.

Table 3: Ring-Opening of Epoxides

| Entry | Epoxide | Product | Regioselectivity | Yield (%) | Reference |

| 1 | Propylene (B89431) Oxide | Pent-4-yn-2-ol | Attack at C1 | High | General observation |

| 2 | Styrene Oxide | 1-Phenylbut-3-yn-1-ol | Attack at C2 | High | [5] |

Experimental Protocol: Reaction with Propylene Oxide

-

To a stirred solution of this compound in THF at 0 °C, add a solution of propylene oxide (1.0 equivalent) in dry THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Cool the reaction to 0 °C and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting homopropargyl alcohol by distillation or column chromatography.

Caption: Ring-opening of epoxides with this compound.

Reaction with Imines

The addition of this compound to imines provides a direct route to propargylamines, which are important structural motifs in many biologically active compounds and are valuable synthetic intermediates. The reaction involves the nucleophilic attack of the acetylide on the imine carbon.

Table 4: Synthesis of Propargylamines from Imines

| Entry | Imine | Product | Yield (%) | Reference |

| 1 | N-Benzylidenemethylamine | N-Methyl-1-phenylprop-2-yn-1-amine | High | General observation |

| 2 | N-(4-Methoxybenzylidene)aniline | 1-(4-Methoxyphenyl)-N-phenylprop-2-yn-1-amine | Good | General observation |

Experimental Protocol: Synthesis of N-Methyl-1-phenylprop-2-yn-1-amine

-

To a stirred solution of this compound in THF at 0 °C, add a solution of N-benzylidenemethylamine (1.0 equivalent) in dry THF dropwise.

-

After the addition, allow the mixture to warm to room temperature and stir for 4 hours.

-

Quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous potassium carbonate.

-

Remove the solvent under reduced pressure and purify the crude propargylamine (B41283) by column chromatography.

Caption: Synthesis of propargylamines via addition to imines.

Conclusion

This compound is a cornerstone reagent in organic synthesis, offering a straightforward and efficient means to introduce the versatile ethynyl moiety. Its key reactions, including the alkynylation of carbonyls, conjugate additions, and ring-opening of epoxides, provide access to a wide range of valuable propargylic building blocks. The methodologies and data presented in this guide are intended to serve as a practical resource for chemists engaged in the design and synthesis of complex organic molecules for applications in medicinal chemistry, materials science, and beyond. Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial for achieving high yields and selectivities in these transformations.

References

- 1. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 4. Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters [organic-chemistry.org]

- 5. youtube.com [youtube.com]

Understanding the Reactivity of Ethynylmagnesium Chloride as a Grignard Reagent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethynylmagnesium chloride is a highly valuable and versatile Grignard reagent in organic synthesis. Its utility lies in its ability to act as a nucleophilic ethynyl (B1212043) anion equivalent, enabling the formation of carbon-carbon bonds and the introduction of a terminal alkyne functionality into a wide range of molecules. This functionality is a key building block in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials. This guide provides a comprehensive overview of the preparation, reactivity, and handling of this compound, with a focus on its applications in research and development.

Physical and Chemical Properties

This compound is typically prepared in situ and used as a solution in an ethereal solvent, most commonly tetrahydrofuran (B95107) (THF).[1] Commercially available solutions are also offered.[1]

| Property | Value | Source |

| Molecular Formula | C₂HClMg | [2] |

| Molecular Weight | 84.79 g/mol | [2] |

| Appearance | Solution in THF | [1] |

| Typical Concentration | 0.5 M in THF | [1] |

| Density (of 0.5 M solution in THF) | 0.921 g/mL at 25 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

Preparation of this compound

The most common method for preparing this compound is the reaction of a pre-formed Grignard reagent, such as butylmagnesium chloride or ethylmagnesium bromide, with an excess of acetylene (B1199291) gas in an anhydrous solvent like THF.[3] The use of butylmagnesium chloride in THF is often recommended as it is more soluble than ethylmagnesium bromide.[3]

Experimental Protocol: Preparation of this compound from Butylmagnesium Chloride and Acetylene

Materials:

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Acetylene gas, purified

-

Iodine crystal (for initiation)

-

Dry ice/acetone bath

Procedure:

-

Preparation of Butylmagnesium Chloride:

-

A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Magnesium turnings (1.65 g-atom) and anhydrous THF (150 mL) are added to the flask.

-

The mixture is heated to reflux, and a crystal of iodine is added.

-

A solution of 1-chlorobutane (1.65 mol) in anhydrous THF (400 mL) is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred and refluxed for an additional 30-60 minutes until all the magnesium has been consumed.

-

-

Preparation of this compound:

-

A separate dry, three-necked round-bottom flask is charged with anhydrous THF (500 mL) and saturated with purified acetylene gas by bubbling for 30-60 minutes.

-

The flask is cooled to -5 °C using a dry ice/acetone bath, while continuing to bubble acetylene through the solution.

-

The prepared warm butylmagnesium chloride solution is transferred to a dropping funnel and added dropwise to the stirred, acetylene-saturated THF solution. The temperature should be maintained below 20 °C to prevent the formation of the bis(magnesium chloride)acetylene byproduct.[3]

-

After the addition is complete, acetylene is bubbled through the reaction mixture for an additional 30 minutes.

-

The resulting solution of this compound is ready for use.

-

Reactivity of this compound with Electrophiles

As a potent nucleophile, this compound reacts with a wide variety of electrophiles. The most common application is its reaction with carbonyl compounds (aldehydes and ketones) to produce propargyl alcohols.

Reactions with Aldehydes and Ketones

The reaction proceeds via the nucleophilic addition of the ethynyl group to the electrophilic carbonyl carbon. Subsequent acidic workup protonates the intermediate alkoxide to yield the corresponding secondary or tertiary propargyl alcohol.

The yields of these reactions are generally good, as illustrated in the table below.

| Aldehyde/Ketone | Product | Yield (%) |

| Cinnamaldehyde | 1-Phenylpent-1-en-4-yn-3-ol | 58-69 |

| Methyl ethyl ketone | 3-Methylpent-1-yn-3-ol | 69 |

| Crotonaldehyde | Hex-4-en-1-yn-3-ol | 84 |

| Acrolein | Pent-1-en-4-yn-3-ol | 40 |

Note: The yields are based on reactions with ethynylmagnesium bromide, which exhibits similar reactivity to the chloride.

Experimental Protocol: Reaction of this compound with Cyclohexanone (B45756)

Materials:

-

This compound solution (0.5 M in THF)

-

Cyclohexanone

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup:

-

A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

The freshly prepared or commercial solution of this compound (1.2 equivalents) is charged into the flask under a nitrogen atmosphere.

-

The flask is cooled to 0 °C in an ice bath.

-

-

Addition of Ketone:

-

A solution of cyclohexanone (1.0 equivalent) in anhydrous THF is added dropwise to the stirred Grignard reagent solution over 30 minutes, maintaining the temperature below 5 °C.

-

-

Reaction:

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

-

Quenching and Work-up:

-

The reaction mixture is cooled back to 0 °C and slowly quenched by the addition of saturated aqueous ammonium chloride solution.

-

The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

-

Purification:

-

The crude product (1-ethynylcyclohexan-1-ol) is purified by column chromatography on silica (B1680970) gel.

-

Reactions with Other Electrophiles

This compound also reacts with other electrophiles, such as silyl (B83357) halides, to form silylated acetylenes. For example, its reaction with chlorotrimethylsilane (B32843) yields ethynyltrimethylsilane.

Spectroscopic Data of a Representative Product

The product of the reaction between this compound and benzaldehyde (B42025) is 1-phenylprop-2-yn-1-ol. Its spectroscopic data are summarized below.

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.55-7.30 (m, 5H, Ar-H), 5.45 (d, 1H, CH-OH), 2.65 (d, 1H, C≡CH), 2.50 (br s, 1H, OH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 140.5 (Ar-C), 128.8 (Ar-CH), 128.5 (Ar-CH), 126.8 (Ar-CH), 83.5 (C≡CH), 75.0 (C≡CH), 64.5 (CH-OH) |

| IR (neat, cm⁻¹) | 3300-3400 (br, O-H stretch), 3290 (s, ≡C-H stretch), 2110 (w, C≡C stretch), 1600, 1490, 1450 (aromatic C=C stretch) |

Applications in Drug Development

The introduction of the ethynyl group is a critical step in the synthesis of many pharmaceutical compounds. This compound serves as a key reagent in the construction of complex molecular architectures. For instance, it can be used to synthesize intermediates for steroids, pheromones, and vitamin A.[4] Its utility in Sonogashira couplings after conversion to a 1-ethynyldeoxyribose derivative further expands its applicability in creating diverse molecular libraries for drug discovery.[1]

Safety and Handling

This compound, like all Grignard reagents, is highly reactive and must be handled with care.

-

Moisture Sensitivity: It reacts violently with water and other protic solvents. All reactions must be carried out under strictly anhydrous conditions using dried glassware and solvents, and under an inert atmosphere (nitrogen or argon).

-

Flammability: The reagent and its ethereal solutions are highly flammable.

-

Safe Quenching: Excess Grignard reagent should be quenched carefully by the slow addition of a proton source, such as a saturated aqueous solution of ammonium chloride, at low temperatures.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound or any other Grignard reagent.

References

Methodological & Application

Preparation of Ethynylmagnesium Chloride: A Detailed Laboratory Protocol